An In-depth Technical Guide to (3,5-Dichloropyridin-2-yl)methanol: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to (3,5-Dichloropyridin-2-yl)methanol: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
(3,5-Dichloropyridin-2-yl)methanol, a key halogenated pyridine derivative, serves as a versatile building block in the synthesis of complex organic molecules. Its unique structural and electronic features make it a valuable intermediate in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic methodologies, and critical applications in medicinal chemistry, offering a vital resource for professionals in the field.
Core Chemical and Physical Properties
(3,5-Dichloropyridin-2-yl)methanol (CAS Number: 275383-87-4) is a crystalline solid at room temperature. The dichloro-substitution on the pyridine ring significantly influences its reactivity and physicochemical properties, making it an attractive scaffold for creating diverse molecular architectures. A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of (3,5-Dichloropyridin-2-yl)methanol
| Property | Value | Source(s) |
| CAS Number | 275383-87-4 | [1][2][3] |
| Molecular Formula | C₆H₅Cl₂NO | [1][2][3] |
| Molecular Weight | 178.02 g/mol | [3] |
| Predicted Boiling Point | 256.2 ± 35.0 °C | [3] |
| Predicted Density | 1.478 ± 0.06 g/cm³ | [3] |
| Predicted pKa | 12.44 ± 0.10 | [3] |
| Storage Temperature | 2-8°C under inert gas | [3] |
Note: Some physical properties are predicted and should be confirmed with experimental data where critical.
Synthesis of (3,5-Dichloropyridin-2-yl)methanol: A Step-by-Step Protocol
The synthesis of (3,5-Dichloropyridin-2-yl)methanol can be approached through various synthetic routes. A common and effective method involves the reduction of a corresponding carboxylic acid or its ester derivative. Below is a detailed protocol for a plausible synthetic pathway.
Experimental Protocol: Reduction of 3,5-Dichloropicolinic Acid
This procedure outlines the reduction of 3,5-dichloropicolinic acid to (3,5-Dichloropyridin-2-yl)methanol. The choice of reducing agent is critical to ensure the selective reduction of the carboxylic acid without affecting the chlorinated pyridine ring.
Materials:
-
3,5-Dichloropicolinic acid
-
Lithium aluminium hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend 3,5-dichloropicolinic acid in anhydrous THF.
-
Addition of Reducing Agent: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of the reducing agent (e.g., BH₃·THF in THF) to the stirred suspension. Causality: The slow addition at low temperature is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess reducing agent by the slow, dropwise addition of water, followed by 1 M HCl.
-
Work-up: Neutralize the reaction mixture with a saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
Caption: Applications of (3,5-Dichloropyridin-2-yl)methanol in medicinal chemistry.
Safety and Handling
(3,5-Dichloropyridin-2-yl)methanol is a chemical that requires careful handling in a laboratory setting. It is predicted to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. [4] Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
(3,5-Dichloropyridin-2-yl)methanol is a valuable and versatile building block for organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its dichlorinated pyridine core provides a robust platform for the introduction of molecular diversity, while the hydroxymethyl group offers a site for further chemical transformations. A thorough understanding of its chemical properties, synthetic routes, and reactivity is paramount for its effective utilization in the development of novel and potent therapeutic agents. This guide serves as a foundational resource for researchers and scientists, enabling them to harness the full potential of this important chemical intermediate.
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